1-(Diethylamino)-2-methylpent-1-en-3-one
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Overview
Description
1-(Diethylamino)-2-methylpent-1-en-3-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-2-methylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of diethylamine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the reaction. Additionally, solvent selection and temperature control are critical factors in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
1-(Diethylamino)-2-methylpent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-2-methylpent-1-en-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-2-methylbut-1-en-3-one: Similar structure but with a shorter carbon chain.
1-(Diethylamino)-2-methylhex-1-en-3-one: Similar structure but with a longer carbon chain.
1-(Diethylamino)-2-methylprop-1-en-3-one: Similar structure but with an even shorter carbon chain.
Uniqueness
1-(Diethylamino)-2-methylpent-1-en-3-one is unique due to its specific carbon chain length and the presence of both diethylamino and enone functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57031-58-0 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(diethylamino)-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C10H19NO/c1-5-10(12)9(4)8-11(6-2)7-3/h8H,5-7H2,1-4H3 |
InChI Key |
NQSCQSNNLHDYON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CN(CC)CC)C |
Origin of Product |
United States |
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